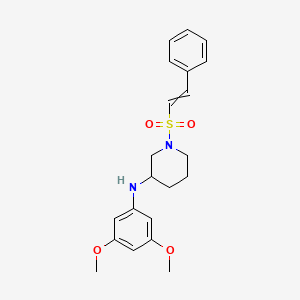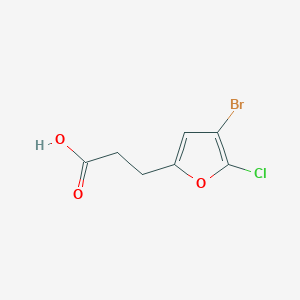
(2-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : The compound's derivatives have been synthesized and evaluated for antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) developed new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This research highlights the potential of the compound's derivatives in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, some of which showed good or moderate antimicrobial activities, underscoring the compound's utility in developing antimicrobial agents (Bektaş et al., 2007).
Biological Activity Beyond Antimicrobial Effects
- GPR7 Antagonists : Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. This research opens pathways for the development of treatments targeting this receptor (Romero et al., 2012).
- Antibacterial and Antifungal Properties : Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine, which showed significant inhibition of bacterial growth. This study adds to the compound's applications in combating bacterial infections (Nagaraj, Srinivas, & Rao, 2018).
Selective Estrogen Receptor Modulators (SERMs)
- SERMs : Palkowitz et al. (1997) discovered and synthesized a novel SERM with greater potency to antagonize estrogen in uterine tissue compared to other known SERMs. This highlights the compound's potential in developing therapies for conditions sensitive to estrogen levels (Palkowitz et al., 1997).
Synthesis and Structural Analysis
- Synthetic Pathways : The compound's derivatives have been synthesized through various chemical reactions, providing insights into their structural and functional properties. For instance, Zia-ur-Rehman et al. (2008) synthesized chlorodiorganotin(IV) complexes, contributing to the understanding of organometallic chemistry and its applications (Zia-ur-Rehman et al., 2008).
Zukünftige Richtungen
The future directions for this compound could involve further studies to understand its potential therapeutic effects, its mechanism of action, and its safety profile. Piperazine derivatives are a class of compounds that have been extensively studied for their potential therapeutic applications , and this compound could be a part of future research in this area.
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-3-23-16-7-5-4-6-15(16)18(22)21-10-8-20(9-11-21)12-17-19-14(2)13-24-17;/h4-7,13H,3,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYCOIGRHSXOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2748319.png)
![3-Amino-n-[4-(dimethylamino)phenyl]propanamide](/img/structure/B2748320.png)

![7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748322.png)

![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)
![2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748327.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2748331.png)
![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2748335.png)

![2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate](/img/structure/B2748339.png)
